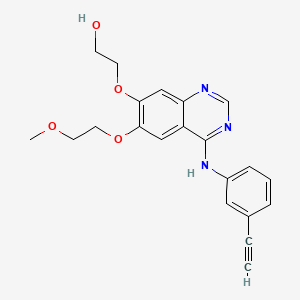

(r)-(4-(1-Aminoethyl)phenyl)methanol

説明

Methanol, also known as CH3OH, methyl alcohol, or wood alcohol, is the simplest of a long series of organic compounds called alcohols . It is a colorless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F). It forms explosive mixtures with air and burns with a nonluminous flame .

Synthesis Analysis

Methanol can be prepared from ethylbenzene via enantioselective hydroxylation of ethylbenzene catalyzed by a peroxygenase enzyme . The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst .

Molecular Structure Analysis

Methanol consists of a methyl group (CH3) linked with a hydroxy group (OH) .

Chemical Reactions Analysis

The competitive oxidation reaction mechanism of methanol on the Ru (0001) surface has been investigated by periodic density functional theory (DFT). Stable adsorption configurations, elementary reaction energies and barriers, the potential energy surface (PES), and the electrochemical potential analysis were elucidated .

Physical And Chemical Properties Analysis

Methanol is a liquid under ambient conditions, easy to transport, and, apart from its use as an energy source, it is a chemical platform that can serve as a starting material for the production of various higher-value products . It has a refractive index of n20/D 1.528 and a density of 0.9986 g/mL at 25 °C .

科学的研究の応用

Catalysis and Synthesis Methods

Enantioselective Epoxidation : (R)-1-Phenylethylamine derivatives have been utilized as catalysts in the enantioselective epoxidation of α,β-enones, leading to epoxides with good yields and high enantioselectivities at room temperature (Lu et al., 2008).

Methanol in Lipid Dynamics : Methanol's impact on lipid dynamics was demonstrated through its acceleration of 1,2-dimyristoyl-sn-glycero-3-phosphocholine flip-flop and transfer kinetics, highlighting its role in biomembrane studies (Nguyen et al., 2019).

N-Methylation of Amines : Methanol has been used as both a C1 synthon and H2 source for the N-methylation of amines, demonstrating a clean and cost-competitive method with broad applicability, including in pharmaceutical synthesis (Sarki et al., 2021).

Materials Science and Chemical Engineering

Methanol Synthesis Catalysis : Research on methanol synthesis under mild conditions over supported rhodium, platinum, and iridium crystallites prepared from carbonyl cluster compounds deposited on ZnO and MgO, has shown the dependence of activity and selectivity on the metals and supports used (Ichikawa, 1978).

C-H Halogenation for Synthesis : (6-Amino-2-chloro-3-fluorophenyl)methanol was synthesized via palladium-catalyzed C-H halogenation, showcasing a method with advantages in yield, selectivity, and practicality over traditional methods (Sun et al., 2014).

Methanol Oxidation Electro Catalysis : NiO-MOF/rGO composites were investigated for their catalytic activity in methanol oxidation, presenting a potential for enhanced electrocatalysis through the incorporation of rGO (Noor et al., 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

[4-[(1R)-1-aminoethyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)9-4-2-8(6-11)3-5-9/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXCLGWYBYGSBI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582972 | |

| Record name | {4-[(1R)-1-Aminoethyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-(4-(1-Aminoethyl)phenyl)methanol | |

CAS RN |

925456-54-8 | |

| Record name | {4-[(1R)-1-Aminoethyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

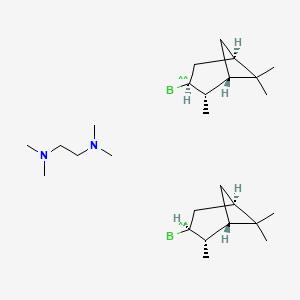

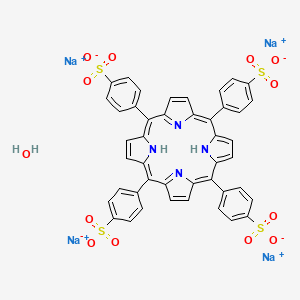

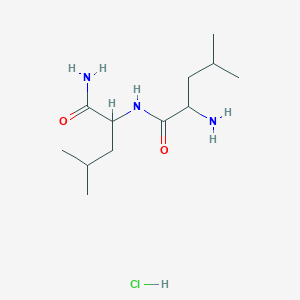

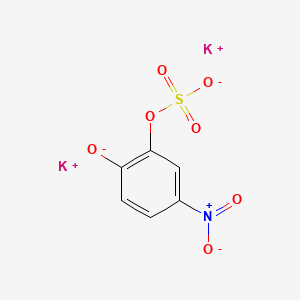

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

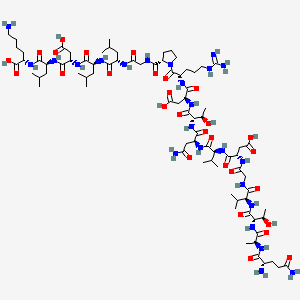

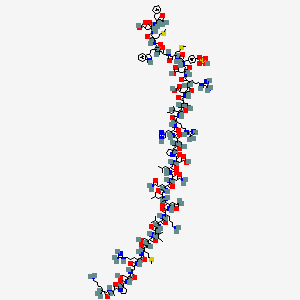

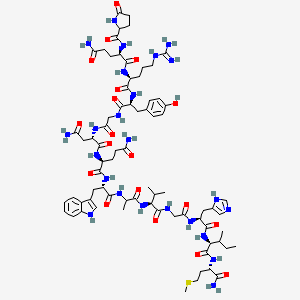

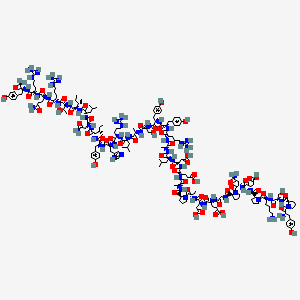

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。